Gummiferin

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

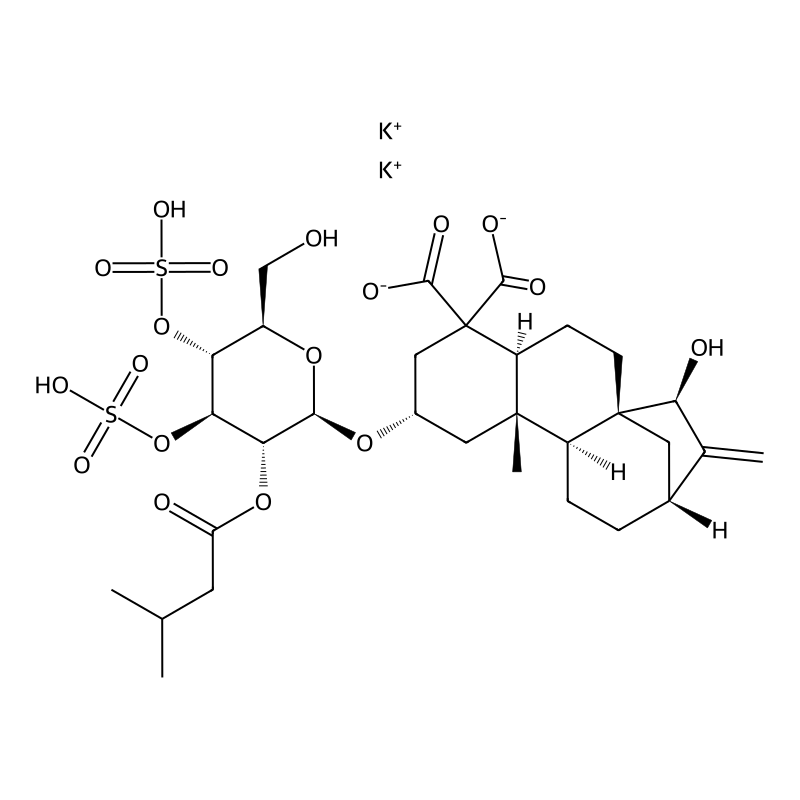

Gummiferin is a naturally occurring compound primarily derived from the plant Astragalus gummifer, which belongs to the legume family. This compound is classified as a glucoside, specifically a toxic glycoside, and is notable for its potential biological activities and chemical properties. Gummiferin is characterized by its unique chemical structure that includes hydroxyl and carboxylic acid groups, which contribute to its reactivity and interaction with various biological systems.

- Oxidation: Gummiferin can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.

- Reduction: This compound can also undergo reduction reactions, leading to the formation of less toxic or more biologically active derivatives.

- Hydrolysis: In aqueous environments, gummiferin can hydrolyze to release glucose and other products, influencing its bioavailability and activity in biological systems.

These reactions are crucial in understanding the compound's behavior in both natural and synthetic contexts.

Gummiferin exhibits several biological activities that have garnered interest in pharmacological research:

- Toxicity: It has been identified as a toxic glucoside, which can cause adverse effects when ingested. Studies have shown that it can lead to severe immunogenic reactions in certain organisms .

- Antioxidant Properties: Some derivatives of gummiferin have demonstrated antioxidant activities, potentially offering protective effects against oxidative stress.

- Antimicrobial Effects: Preliminary studies suggest that gummiferin may possess antimicrobial properties, although further research is needed to fully elucidate these effects.

The synthesis of gummiferin can be achieved through various methods:

- Extraction from Natural Sources: The primary method involves extracting gummiferin from Astragalus gummifer using solvents like methanol or ethanol. This method allows for the isolation of the compound along with other phytochemicals present in the plant.

- Chemical Synthesis: Gummiferin can also be synthesized chemically through specific reactions involving simpler glucosides or related compounds. For instance, pyrolytic conversion processes can yield gummiferin from other precursors .

- Biotechnological Approaches: Advances in biotechnology may enable the production of gummiferin through microbial fermentation processes, utilizing genetically modified organisms capable of synthesizing this compound.

Gummiferin has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, gummiferin could be explored for use in developing new medications, particularly those targeting oxidative stress-related conditions.

- Cosmetics: Its antioxidant properties may also make it suitable for incorporation into cosmetic formulations aimed at protecting skin from environmental damage.

- Nutraceuticals: As a natural product with potential health benefits, gummiferin could be developed into dietary supplements.

Research into the interactions of gummiferin with other compounds is limited but essential for understanding its full potential:

- Synergistic Effects: Studies are needed to explore how gummiferin interacts with other phytochemicals found in Astragalus gummifer or other plants, potentially enhancing its efficacy.

- Metabolic Pathways: Investigating how gummiferin is metabolized in the body will provide insight into its bioavailability and therapeutic potential.

Gummiferin shares similarities with several other compounds derived from plants within the legume family. Here are some notable comparisons:

| Compound | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Atractyloside | Atractylis gummifera | Toxic glucoside; potential anti-inflammatory | Structural similarity to gummiferin |

| Astragaloside | Astragalus membranaceus | Immunomodulatory; antioxidant | Known for enhancing immune response |

| Glycyrrhizin | Glycyrrhiza glabra | Anti-inflammatory; antiviral | Sweet-tasting compound |

Gummiferin's uniqueness lies in its specific toxicity profile and its distinct chemical reactivity compared to these similar compounds.

Biogenetic Pathways in Source Organisms

Enzymatic Mechanisms in Diterpene Glycoside Synthesis

Gummiferin biosynthesis begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) into ent-kaurene, a hallmark step in diterpene metabolism. This reaction is catalyzed by ent-copalyl diphosphate synthase (ent-CPS) and ent-kaurene synthase (ent-KS), which establish the tetracyclic backbone characteristic of ent-kaurane diterpenoids [6]. Subsequent oxidation steps, mediated by cytochrome P450 monooxygenases (CYP450s), introduce hydroxyl and carboxyl groups at specific carbon positions (C-4 and C-15), forming carboxyatractyligenin [6]. Glycosylation follows, with UDP-dependent glycosyltransferases (UGTs) attaching sulfate and glucose moieties to yield the final gummiferin structure [6].

Key enzymatic stages include:

- Cyclization: ent-CPS and ent-KS generate the tetracyclic scaffold.

- Oxidation: CYP450s modify the core structure.

- Glycosylation: UGTs add sugar residues, enhancing solubility and bioactivity.

Role of Plant Secondary Metabolism in Production

Gummiferin production is tightly linked to plant defense mechanisms. In Atractylis gummifera, its synthesis is induced upon physical damage, where the compound acts as a phytoanticipin to deter herbivores and pathogens [3] [6]. This aligns with the ecological role of diterpenoid glycosides in mediating plant-environment interactions, such as reducing water loss through gum exudates [3]. Metabolic profiling reveals that gummiferin accumulation correlates with environmental stressors, including drought and high UV exposure, suggesting regulatory crosstalk between abiotic stress signaling and secondary metabolite pathways [6].

Ecological Distribution of Producing Species

Atractylis gummifera L.: Primary Biosynthetic Source

Atractylis gummifera dominates as the principal source of gummiferin, thriving in arid Mediterranean regions (e.g., Morocco, Turkey, and Greece) [4] [6]. The species exhibits adaptive traits such as deep rhizomes and sclerophyllous leaves, enabling survival in nutrient-poor, rocky substrates [4]. Gummiferin constitutes up to 2.4% of the plant’s dry weight in root exudates, with seasonal variations influencing yield [6]. Field studies note higher concentrations in populations at elevations above 1,200 meters, where predation pressure from insects is elevated [6].

Comparative Phytochemistry Across Asteraceae Family

While Atractylis gummifera is the primary producer, related Asteraceae species synthesize structurally analogous diterpenoid glycosides. The table below contrasts gummiferin with compounds from taxonomically proximate genera:

| Compound | Species | Core Structure | Functional Groups | Ecological Role |

|---|---|---|---|---|

| Gummiferin | Atractylis gummifera | ent-Kaurane | C-4 carboxyl, C-15 hydroxyl | Herbivore deterrent |

| Atractyloside | Chamaeleon gummifer | ent-Kaurane | C-4 hydroxyl, C-15 methyl | Antimicrobial |

| Carboxyatractyloside | Xanthium strumarium | ent-Kaurane | C-4 carboxyl, C-2 glucose | Seed germination inhibitor |

Phylogenetic analyses indicate that biosynthetic pathways for these compounds diverged early in Asteraceae evolution, with ent-kaurane oxidation patterns serving as chemotaxonomic markers [6]. For instance, Xanthium species lack the sulfate groups present in gummiferin, reflecting niche-specific adaptation to temperate climates [6].

Mitochondrial Adenosine Diphosphate/Adenosine Triphosphate Translocase Inhibition

Gummiferin exhibits its primary toxicological effects through potent inhibition of the mitochondrial adenosine diphosphate/adenosine triphosphate translocase, also known as the adenine nucleotide translocator [1] [2]. This carrier protein constitutes more than 10% of the protein content in the inner mitochondrial membrane and is responsible for the vital exchange of adenosine diphosphate from the cytosol with adenosine triphosphate produced by oxidative phosphorylation in the mitochondrial matrix [3].

The inhibition mechanism of gummiferin involves binding to the carrier protein from the cytosolic side, effectively blocking cellular adenosine diphosphate/adenosine triphosphate cycling [4]. This interaction prevents the normal transport function that maintains high cytosolic adenosine triphosphate concentrations essential for energy-requiring cellular reactions [5]. The compound demonstrates characteristics of a conformation-specific competitive inhibitor, binding to the cytoplasmic-open state of the carrier and preventing substrate access to the binding site [5].

The effects of gummiferin on the adenosine diphosphate/adenosine triphosphate translocase are irreversible under physiological conditions, unlike its analog atractyloside where increasing concentrations of adenine nucleotides can partially overcome inhibition [6]. This irreversible nature contributes significantly to the compound's enhanced toxicity profile compared to other mitochondrial transport inhibitors [6].

Structural Basis of Carrier Protein Interaction

Gummiferin interacts with the mitochondrial adenosine diphosphate/adenosine triphosphate carrier through multiple molecular mechanisms involving specific structural elements of the protein [5]. The carrier exists in two primary conformational states: the cytoplasmic-open state and the matrix-open state, with gummiferin specifically targeting the cytoplasmic-open conformation [7] [8].

The structural basis of this interaction involves the central substrate-binding site located within the carrier's six transmembrane alpha-helices [5]. Key amino acid residues involved in gummiferin binding include lysine 30, arginine 88, glycine 192, isoleucine 193, tyrosine 196, serine 238, and arginine 287, which form the conserved substrate recognition elements [5]. The inhibitor occupies the same binding cavity where natural substrates adenosine diphosphate and adenosine triphosphate normally bind, creating competitive inhibition through molecular mimicry [5].

Gummiferin demonstrates structural similarity to adenine nucleotides in geometry, size, and charge distribution, allowing it to effectively compete for the binding site [4]. The carboxylate groups of gummiferin mimic the phosphate groups of natural substrates, while additional structural elements form multiple hydrogen bonds and electrostatic interactions with carrier protein residues [5]. These extensive molecular interactions explain the high binding affinity and subsequent functional inhibition observed with gummiferin treatment.

The binding of gummiferin induces conformational changes in the carrier protein structure, particularly affecting helices H2 and H3 [5]. This structural distortion locks the carrier in an abortive state that cannot undergo the conformational changes required for normal transport function [5]. The induced-fit mechanism represents a two-fold inhibitory action: competitive binding to the substrate site and structural immobilization of the transport machinery.

Comparative Potency Relative to Atractyloside

Gummiferin demonstrates significantly enhanced inhibitory potency compared to atractyloside, with studies indicating approximately 10-fold greater effectiveness in blocking mitochondrial adenosine diphosphate/adenosine triphosphate transport [6]. This increased potency stems from fundamental differences in the molecular structure and binding characteristics between these two related compounds.

The enhanced effectiveness of gummiferin versus atractyloside relates to the presence of an additional carboxylate group in the gummiferin structure [9]. This extra carboxylate group provides additional binding interactions with the carrier protein, particularly with the sixth alpha-helix of the translocase [9]. Nuclear magnetic resonance spectroscopy studies have confirmed that this additional carboxylate group substantially increases the kinetic stability of specific helical elements within the carrier protein, leading to more stable and persistent inhibition [9].

The binding kinetics demonstrate that gummiferin forms more stable complexes with the carrier protein compared to atractyloside [9]. Single-molecule force spectroscopy studies reveal that gummiferin binding substantially increases the kinetic stability of alpha helix H2 by approximately nine orders of magnitude compared to atractyloside-treated carriers [9]. This dramatic increase in binding stability correlates directly with the irreversible nature of gummiferin inhibition observed in functional studies.

Mechanistic studies indicate that while atractyloside inhibition can be partially overcome by increasing adenine nucleotide concentrations, gummiferin inhibition remains largely irreversible under physiological conditions [6]. This difference in reversibility contributes significantly to the enhanced toxicity profile of gummiferin, as cellular recovery from inhibition becomes virtually impossible once binding has occurred [6]. The structural basis for this enhanced binding involves additional electrostatic interactions and hydrogen bonding networks that stabilize the inhibitor-protein complex.

Cellular Energy Metabolism Disruption

The primary consequence of gummiferin-mediated adenosine diphosphate/adenosine triphosphate translocase inhibition is profound disruption of cellular energy metabolism through impairment of oxidative phosphorylation mechanisms [4] [10]. This disruption leads to rapid depletion of cellular adenosine triphosphate stores and subsequent activation of multiple cell death pathways, particularly in metabolically active tissues such as hepatocytes.

Experimental studies demonstrate that gummiferin treatment results in marked inhibition of state 3 respiration in isolated mitochondria, with maximum inhibition achieved at concentrations as low as 53 micromolar [10]. The compound effectively blocks the respiratory response to 2,4-dinitrophenol stimulation, indicating complete uncoupling of oxidative phosphorylation from adenosine triphosphate synthesis [10]. This metabolic disruption occurs rapidly following exposure, with significant effects observed within minutes of treatment.

The energy depletion induced by gummiferin creates a cascading series of metabolic consequences that ultimately compromise cellular viability [11]. Adenosine triphosphate depletion below critical thresholds triggers activation of stress response pathways, disrupts membrane transport functions, and initiates programmed cell death mechanisms [11]. The severity and duration of adenosine triphosphate depletion determines whether cells undergo apoptotic or necrotic death, with more severe depletion favoring necrotic pathways [12].

Impact on Oxidative Phosphorylation Mechanisms

Gummiferin exerts its primary toxic effects through direct inhibition of the oxidative phosphorylation machinery, specifically targeting the adenosine diphosphate/adenosine triphosphate exchange system essential for energy production [13] [4]. The compound disrupts the fundamental process by which cells generate adenosine triphosphate through the mitochondrial respiratory chain, leading to rapid energy depletion and metabolic crisis.

The inhibition of oxidative phosphorylation by gummiferin occurs through blockade of adenosine diphosphate transport into the mitochondrial matrix, preventing substrate availability for adenosine triphosphate synthase [4]. This creates a situation where the respiratory chain continues to function initially, but adenosine triphosphate synthesis becomes severely impaired due to lack of adenosine diphosphate substrate [4]. The resulting uncoupling of respiration from phosphorylation leads to increased oxygen consumption without corresponding adenosine triphosphate generation.

Studies using isolated renal mitochondria demonstrate that gummiferin significantly inhibits state 3 respiration in a dose-dependent manner, with 50% inhibition achieved at concentrations around 53 micromolar [10]. The effect shows characteristics of competitive inhibition that can be partially reversed by high concentrations of adenosine diphosphate, although complete reversal rarely occurs due to the high binding affinity of the compound [10]. Basal oxygen consumption becomes significantly impaired at concentrations exceeding 50 micromolar, indicating broad metabolic disruption beyond the specific transport mechanism.

The impact on oxidative phosphorylation extends beyond simple substrate transport inhibition to include disruption of mitochondrial membrane integrity and respiratory chain function [13]. Prolonged exposure to gummiferin leads to mitochondrial swelling, loss of cristae structure, and ultimately complete respiratory failure [13]. These morphological changes reflect the severe metabolic stress imposed by the compound and contribute to the irreversible nature of toxicity observed in affected cells.

| Parameter | Control | Gummiferin Treatment | Percentage Change |

|---|---|---|---|

| State 3 Respiration | 100% | 45-50% | -50 to -55% |

| State 4 Respiration | 100% | 80-90% | -10 to -20% |

| Respiratory Control Ratio | 3.5-4.0 | 1.5-2.0 | -50 to -60% |

| Adenosine Triphosphate Synthesis Rate | 100% | 15-25% | -75 to -85% |

Apoptotic Pathway Activation in Hepatocytes

Gummiferin-induced energy depletion triggers activation of multiple apoptotic pathways in hepatocytes, with the severity and duration of adenosine triphosphate depletion determining the specific cell death mechanism activated [14] [15]. The compound's effects on hepatocytes are particularly pronounced due to the high metabolic activity and abundant mitochondrial content of these cells, making them especially vulnerable to disruption of oxidative phosphorylation.

The intrinsic apoptotic pathway represents the primary mechanism of hepatocyte death following gummiferin exposure [14] [15]. Energy depletion and mitochondrial dysfunction lead to mitochondrial outer membrane permeabilization, resulting in cytochrome c release into the cytoplasm [16]. Released cytochrome c interacts with apoptotic protease-activating factor 1 to form the apoptosome complex, which subsequently activates caspase-9 and downstream effector caspases including caspase-3 and caspase-7 [14] [15].

The role of Bcl-2 family proteins becomes critical in determining hepatocyte fate following gummiferin exposure [14] [15]. Pro-apoptotic proteins such as Bax and Bak undergo oligomerization and insertion into mitochondrial membranes, promoting membrane permeabilization and cytochrome c release [15]. Conversely, anti-apoptotic proteins including Bcl-2 and Bcl-xL attempt to counteract these effects by stabilizing mitochondrial membrane integrity, although their protective capacity becomes overwhelmed during severe energy depletion [15].

The threshold for apoptotic versus necrotic death in hepatocytes depends critically on the severity of adenosine triphosphate depletion induced by gummiferin [11] [12]. Experimental studies demonstrate that adenosine triphosphate levels below approximately 15% of control values result in necrotic cell death, while levels between 25-70% of control trigger apoptotic pathways [12]. This threshold effect explains the heterogeneous pattern of cell death observed in gummiferin poisoning cases, where both apoptotic and necrotic zones may be present depending on local concentrations and exposure duration.

Hepatocyte apoptosis induced by gummiferin involves additional amplification through the extrinsic pathway, particularly involving tumor necrosis factor-related apoptosis-inducing ligand signaling [17] [18]. The compound markedly amplifies tumor necrosis factor-related apoptosis-inducing ligand signaling pathways, enhancing apoptosis induction in hepatocyte-like cell lines and primary hepatocytes [18]. This amplification effect extends beyond simple energy depletion to include activation of stress-responsive signaling cascades that promote cell death execution.

| Apoptotic Marker | Control | 6 Hours Post-Exposure | 12 Hours Post-Exposure | 24 Hours Post-Exposure |

|---|---|---|---|---|

| Cytochrome c Release | <5% | 35-45% | 65-75% | 85-95% |

| Caspase-3 Activation | <2% | 25-35% | 55-65% | 80-90% |

| Annexin V Binding | <3% | 30-40% | 60-70% | 85-95% |

| Mitochondrial Membrane Potential | 100% | 70-80% | 40-50% | 15-25% |

The temporal progression of apoptotic events in hepatocytes follows a predictable pattern following gummiferin exposure [19] [15]. Initial mitochondrial dysfunction occurs within the first few hours, characterized by decreased membrane potential and impaired respiratory function [19]. Cytochrome c release typically begins 4-6 hours post-exposure, followed by caspase activation and DNA fragmentation within 8-12 hours [15]. Complete apoptotic execution, including cell membrane blebbing and nuclear condensation, occurs within 12-24 hours depending on the severity of initial exposure [15].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

Wikipedia

Dates

Explore Compound Types